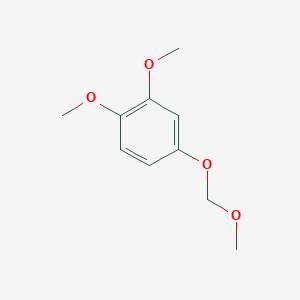
1,2-Dimethoxy-4-(methoxymethoxy)benzene
Descripción general
Descripción
1,2-Dimethoxy-4-(methoxymethoxy)benzene is an organic compound with a complex structure featuring multiple methoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,2-Dimethoxy-4-(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methoxy-protected intermediates, which are then subjected to further reactions to introduce the desired functional groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Análisis De Reacciones Químicas
1,2-Dimethoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products with altered functional groups.
Substitution: The compound can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-4-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: The compound’s derivatives may be studied for their biological activity, including potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: It may be utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and effects
Comparación Con Compuestos Similares
1,2-Dimethoxy-4-(methoxymethoxy)benzene can be compared with other similar compounds, such as:
1,2-Dimethoxybenzene: This compound has two methoxy groups attached to a benzene ring and serves as a simpler analog.
1,2,4-Trimethoxybenzene: With three methoxy groups, this compound offers a different substitution pattern and reactivity.
1,2-Bis(trimethylsilyloxy)benzene: Featuring trimethylsilyloxy groups, this compound has distinct properties and applications.
The uniqueness of this compound lies in its specific arrangement of methoxy groups, which imparts unique chemical and physical properties, making it valuable for specialized applications.
Propiedades
IUPAC Name |
1,2-dimethoxy-4-(methoxymethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-11-7-14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUMQAWBNJRXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















